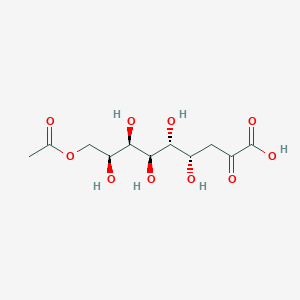

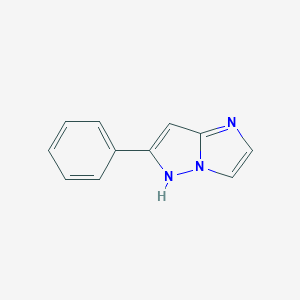

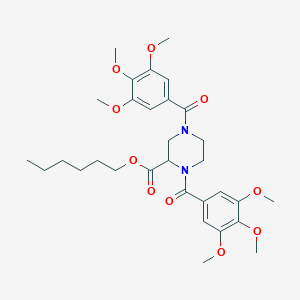

(4S,5R,6R,7R,8S)-9-acetyloxy-4,5,6,7,8-pentahydroxy-2-oxononanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4S,5R,6R,7R,8S)-9-acetyloxy-4,5,6,7,8-pentahydroxy-2-oxononanoic acid, also known as Acylhomoserine lactone (AHL), is a type of signaling molecule that is produced by bacteria. AHL is an important tool for bacterial communication, allowing bacteria to coordinate their behavior and regulate gene expression. AHL has been extensively studied for its potential applications in scientific research, particularly in the fields of microbiology and biotechnology.

Mechanism Of Action

AHL works by binding to specific receptors on the surface of bacteria, triggering a response that regulates gene expression and behavior. Different types of AHL molecules bind to different receptors, allowing bacteria to communicate and coordinate their behavior with other bacteria.

Biochemical And Physiological Effects

AHL has a range of biochemical and physiological effects on bacteria. It can regulate gene expression, control bacterial growth, and regulate the production of enzymes and other proteins. AHL can also influence bacterial behavior, such as the production of biofilms and the secretion of virulence factors.

Advantages And Limitations For Lab Experiments

One of the main advantages of using AHL in lab experiments is its specificity. AHL can be used to target specific bacterial species or strains, allowing researchers to study the behavior of individual bacteria. However, AHL can also be difficult to work with, as it requires specialized equipment and expertise. In addition, AHL can be expensive to produce, which can limit its use in large-scale experiments.

Future Directions

There are many potential future directions for research on AHL. One area of interest is in the development of new methods for AHL synthesis, which could make the molecule more accessible for research and industrial applications. Another area of interest is in the development of new applications for AHL, such as in the control of bacterial infections or the regulation of plant growth. Finally, there is a need for more research on the environmental impact of AHL, particularly in relation to its use in agriculture and biotechnology.

Synthesis Methods

AHL can be synthesized through a variety of methods, including chemical synthesis and biological production. Chemical synthesis involves the use of organic chemistry techniques to create AHL from simple starting materials. Biological production involves the use of bacteria to produce AHL through natural biosynthetic pathways. Both methods have advantages and disadvantages, and the choice of method depends on the specific application.

Scientific Research Applications

AHL has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of microbiology, where AHL is used to study bacterial communication and behavior. AHL is also used in biotechnology to regulate gene expression and control bacterial growth. In addition, AHL has potential applications in agriculture, where it can be used to control plant growth and improve crop yields.

properties

CAS RN |

126265-01-8 |

|---|---|

Product Name |

(4S,5R,6R,7R,8S)-9-acetyloxy-4,5,6,7,8-pentahydroxy-2-oxononanoic acid |

Molecular Formula |

C11H18O10 |

Molecular Weight |

310.25 g/mol |

IUPAC Name |

(4S,5R,6R,7R,8S)-9-acetyloxy-4,5,6,7,8-pentahydroxy-2-oxononanoic acid |

InChI |

InChI=1S/C11H18O10/c1-4(12)21-3-7(15)9(17)10(18)8(16)5(13)2-6(14)11(19)20/h5,7-10,13,15-18H,2-3H2,1H3,(H,19,20)/t5-,7-,8+,9+,10+/m0/s1 |

InChI Key |

MCOPCJADXIWIBB-LSFGRMBMSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]([C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)O)O)O)O |

SMILES |

CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)O)O)O)O |

Canonical SMILES |

CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)O)O)O)O |

synonyms |

9-O-Ac-KDN 9-O-acetyl-2-keto-3-deoxyglycero-galacto-nononic acid 9-O-acetyl-deaminated neuraminic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dipotassium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B146474.png)

![2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B146494.png)

![Isothiazolo[2,3-a]benzimidazole, 2,3-dihydro-, 1-oxide (9CI)](/img/structure/B146505.png)